R1530

Kinase Inhibition Angiogenesis Biochemical Assay

Select R1530 for your MAI-based preclinical studies. This orally bioavailable pyrazolobenzodiazepine uniquely combines mitotic kinase disruption (Aurora A/PLK4) with potent angiogenic RTK blockade (VEGFR2 IC50=10 nM, FGFR1 IC50=28 nM). Unlike standard TKIs or tubulin poisons, it induces cancer polyploidy followed by apoptosis/senescence. Validated in androgen-independent prostate cancer models (22rv1) as monotherapy and in combination with docetaxel/bevacizumab. With predicted moderate-to-good brain exposure for brain tumor applications, order research-grade R1530 today.

Molecular Formula C18H14ClFN4O
Molecular Weight 356.8 g/mol
CAS No. 882531-87-5
Cat. No. B1684536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR1530
CAS882531-87-5
SynonymsR1530;  R-1530;  R 1530.
Molecular FormulaC18H14ClFN4O
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC
InChIInChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24)
InChIKeyUOVCGJXDGOGOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R1530 (CAS 882531-87-5) Procurement Specifications: A Dual-Acting Mitosis/Angiogenesis Multikinase Inhibitor


R1530 is a pyrazolobenzodiazepine-derived, orally bioavailable, dual-acting mitosis/angiogenesis inhibitor (MAI) [1]. Its mechanism uniquely integrates the inhibition of angiogenic receptor tyrosine kinases (RTKs), including VEGFR2, FGFR1, and PDGFRβ, with the induction of cancer cell polyploidy via mitotic checkpoint disruption [2]. This compound was specifically advanced to clinical evaluation (Phase I) due to its optimized profile compared to earlier lead compounds in its series [1].

Procurement Risk Analysis: Why R1530 Cannot Be Substituted with Other VEGFR/RTK or Mitotic Inhibitors


Generic substitution with other VEGFR/PDGFR inhibitors (e.g., sunitinib, sorafenib, axitinib) or standard mitotic agents is scientifically unjustified for R1530-targeted applications. R1530's distinct value stems from a specific polypharmacology profile—it simultaneously engages a unique set of mitotic kinases (Aurora A, PLK4) and angiogenic RTKs (VEGFR, FGFR, PDGFR) at defined potencies [1][2]. Furthermore, its mechanism of mitotic disruption, leading to polyploidy and subsequent apoptosis/senescence, is a specialized effect not shared by angiogenesis-specific TKIs or tubulin poisons. The compound's advancement to Phase I clinical trials was contingent on optimizing this specific dual-action profile and its associated ADME properties, which were deficient in earlier chemical leads [3].

Quantitative Differentiation Matrix: R1530 (CAS 882531-87-5) vs. Structural Analogs and In-Class Agents


Evidence Item 1: Direct Comparison of Dual Kinase Inhibition Potency (VEGFR2 and FGFR1)

R1530 is a highly potent, dual-acting inhibitor of both VEGFR2 and FGFR1, key drivers of tumor angiogenesis. Its balanced inhibitory profile at these targets is a key differentiator from many approved VEGFR inhibitors that lack potent FGFR activity, which can be a mechanism of resistance. In a tetrazolium dye assay, R1530 inhibited VEGFR2 and FGFR1 with IC50 values of 10 nM and 28 nM, respectively [1].

Kinase Inhibition Angiogenesis Biochemical Assay

Evidence Item 2: Differential Kinase Selectivity Profile vs. Lead Compound

R1530 was optimized from an earlier lead compound (Compound 1) to improve its kinase inhibitory profile. A key differentiator is R1530's acquired activity against mitotic kinases Aurora A and Chk2. While both compounds inhibited VEGFR2 and FGFR1, R1530 uniquely gained potent inhibition of Aurora A (IC50 = 58 nM) and Chk2 (IC50 = 24 nM), which are critical for its mitosis-angiogenesis inhibitor (MAI) mechanism [1].

Kinase Selectivity Mitotic Kinase Polypharmacology

Evidence Item 3: Potent Anti-Angiogenic Activity in Functional Cellular Assays

R1530's anti-angiogenic potential is demonstrated by its potent inhibition of growth factor-driven proliferation in human umbilical vein endothelial cells (HUVECs). This functional, cell-based assay confirms that its biochemical kinase inhibition translates to a strong biological effect on angiogenesis. R1530 inhibited VEGF-driven HUVEC proliferation with an IC50 of 49 nM and bFGF-driven HUVEC proliferation with an IC50 of 118 nM [1].

Angiogenesis Endothelial Cell Proliferation HUVEC Assay

Evidence Item 4: Superior In Vivo Tumor Growth Inhibition vs. Standard-of-Care in Prostate Cancer Model

In a head-to-head preclinical study using the 22rv1 androgen-independent prostate cancer xenograft model, R1530 (2/3 optimal dose) demonstrated superior monotherapy activity compared to docetaxel (2/3 optimal dose) [1]. Specifically, the combination of R1530 and docetaxel resulted in statistically better tumor growth inhibition (TGI) and increased life span (ILS) than either agent alone, with the R1530 and bevacizumab doublet being equally superior to the docetaxel and bevacizumab combination [1].

In Vivo Efficacy Prostate Cancer Combination Therapy Xenograft Model

Evidence Item 5: Superior ADME Profile Compared to Lead Compound 1

R1530 was specifically designed to overcome the unattractive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of its predecessor, Lead Compound 1, which rendered it unsuitable for human evaluation [1]. While quantitative ADME data for Lead Compound 1 is not fully disclosed, the successful advancement of R1530 to Phase I clinical trials is a direct consequence of its improved pharmacokinetic properties, including oral bioavailability and dose-dependent exposure up to 100 mg/kg in mice [2].

ADME Oral Bioavailability Drug Discovery Lead Optimization

Evidence Item 6: Differential Induction of Polyploidy vs. Other PLK4 Inhibitors

R1530 induces cancer cell polyploidy via a unique mechanism involving PLK4 inhibition and subsequent downregulation of the mitotic checkpoint kinase BubR1 [1]. In a comparative study of PK inhibitors with PLK4 crossover potential, R1530 was identified as one of the compounds predicted to have moderate-to-good brain penetration, unlike the more selective PLK4 inhibitors centrinone and centrinone B, which are predicted to have poor brain exposure [2]. This positions R1530 as a distinct tool for investigating PLK4-mediated polyploidy in CNS-relevant models.

Polyploidy PLK4 Mitotic Checkpoint Mechanism of Action

Validated Application Scenarios for R1530 Procurement in Oncology and Chemical Biology


Preclinical In Vivo Studies of Prostate Cancer Requiring Oral, Dual-Acting MAI

R1530 is validated for use in preclinical prostate cancer models, including androgen-independent models like 22rv1. Its oral bioavailability and demonstrated monotherapy and combination efficacy with docetaxel and bevacizumab in these models [1] make it a suitable tool compound for evaluating MAI-based therapeutic strategies.

Investigating PLK4-Dependent Polyploidy in CNS Cancer Models

Unlike more selective but poorly brain-penetrant PLK4 inhibitors (e.g., centrinone), R1530 is predicted to have moderate-to-good brain exposure [2]. This makes it a candidate of interest for studying PLK4-mediated mitotic disruption and polyploidy in models of brain tumors or brain metastases.

In Vitro Angiogenesis Assays Requiring Dual VEGFR/FGFR Pathway Inhibition

R1530's potent inhibition of both VEGFR2 (IC50=10 nM) and FGFR1 (IC50=28 nM) [3] translates to strong functional inhibition of both VEGF- and bFGF-driven endothelial cell proliferation (IC50=49 nM and 118 nM, respectively) [4]. It serves as a valuable positive control or tool compound for assays where dual blockade of these key angiogenic pathways is required.

Chemical Biology Studies of BubR1-Dependent Mitotic Checkpoint Function

R1530's unique mechanism of inducing polyploidy via PLK4 inhibition and subsequent BubR1 downregulation [5] makes it a specialized chemical probe for dissecting the role of the BubR1 mitotic checkpoint in cancer cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for R1530

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.